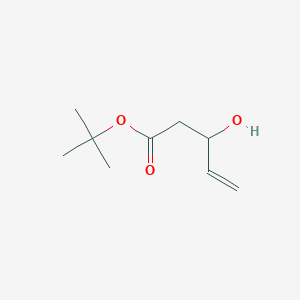

Tert-butyl 3-hydroxypent-4-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-hydroxypent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPCKWYDQCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472090 | |

| Record name | Tert-butyl 3-hydroxypent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122763-67-1 | |

| Record name | Tert-butyl 3-hydroxypent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoic acid-3-hydroxy-, tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance As a Versatile Chiral Building Block

The true value of tert-butyl 3-hydroxypent-4-enoate lies in its identity as a chiral building block. The presence of a stereocenter at the C-3 position, bearing a hydroxyl group, allows for the introduction of a specific three-dimensional arrangement into a target molecule. This is of paramount importance in medicinal chemistry and materials science, where the biological activity or material properties are often dictated by the precise stereochemistry of the molecule.

The utility of this compound is further enhanced by the differential reactivity of its functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions and readily removable under acidic conditions. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. The terminal alkene provides a handle for a multitude of chemical transformations, including but not limited to, cross-metathesis, hydrogenation, and various addition reactions. nih.gov

This trifecta of functionalities allows for a modular and strategic approach to the synthesis of complex targets. For instance, its enantiopure forms, (R)- and (S)-tert-butyl 3-hydroxypent-4-enoate, have been instrumental in the total synthesis of intricate natural products. A notable example is the synthesis of largazole (B1674506), a potent histone deacetylase inhibitor with significant anticancer activity. nih.govnih.gov In this synthesis, the chiral center of the building block is incorporated into the macrocyclic core of largazole, demonstrating its efficacy in constructing complex molecular architectures. nih.govnih.gov Similarly, it has been employed in the synthesis of seimatopolide A, a macrolide with potential biological activities. acs.org

The application of this compound extends to the synthesis of other significant molecules, such as 3-hydroxy-fatty acids (HAAs), which are components of rhamnolipids with applications in biotechnology and agriculture. nih.gov The ability to access both enantiomers of this building block provides chemists with the flexibility to synthesize either enantiomer of the target molecule, a crucial aspect in structure-activity relationship studies.

Historical Overview of Its Research Trajectory

The journey of tert-butyl 3-hydroxypent-4-enoate from a laboratory curiosity to a widely used synthetic intermediate reflects the broader advancements in synthetic methodology. The initial challenge lay in the efficient and stereocontrolled synthesis of the compound itself.

A common and scalable approach to the racemic form of this compound involves the aldol (B89426) condensation of the lithium enolate of tert-butyl acetate (B1210297) with acrolein. rsc.org This method provides the racemic mixture in good yield, setting the stage for the crucial step of enantiomeric resolution.

A significant breakthrough in accessing the enantiopure forms came with the application of enzymatic kinetic resolution. The use of lipases, such as Amano lipase (B570770) PS, for the enantioselective acetylation of the racemic alcohol has become a standard and effective method. nih.govresearchgate.net This biocatalytic approach offers high enantioselectivity, providing access to both the acetylated (S)-enantiomer and the unreacted (R)-enantiomer with high optical purity. This development was a turning point, making both enantiomers readily available for synthetic chemists and fueling their application in total synthesis.

The subsequent research trajectory has been characterized by the innovative ways chemists have utilized this chiral building block. Its incorporation into the total synthesis of increasingly complex natural products, such as the pumiliotoxin family of alkaloids, has showcased its versatility. researchgate.net The development of more "green" and sustainable synthetic routes to this compound and its derivatives is also an active area of research, aiming to reduce the environmental impact of chemical synthesis. nih.gov

Scope and Objectives of Academic Investigations

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for producing enantiomerically pure compounds. beilstein-journals.org

Lipase-Catalyzed Kinetic Resolution for Enantioselective Production

Lipase-catalyzed kinetic resolution is a prominent method for obtaining enantiomerically enriched this compound. nih.govfrontiersin.org This technique relies on the ability of lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A common approach involves the synthesis of racemic this compound, followed by enantioselective acetylation catalyzed by a lipase (B570770). nih.govfrontiersin.org For instance, Amano PS lipase has been effectively used in this chemoenzymatic route. nih.gov The process yields both the acetylated product and the unreacted enantiomerically pure alcohol.

In one study, the kinetic resolution of a similar β-hydroxy ester was achieved using Novozyme 435 as the lipase and isopropenyl acetate (B1210297) as the acetylating agent. acs.org This reaction reached approximately 50% conversion within 48 hours, allowing for the isolation of both the (S)-acetate and the resolved (R)-β-hydroxy ester in yields of about 40% each. acs.org The enantiomeric ratio for the (R)-enantiomer was found to be greater than 97.5:2.5, while the (S)-enantiomer was obtained with an enantiomeric ratio better than 92.5:7.5. acs.org

The choice of lipase and reaction conditions is crucial for the success of the resolution. Lipases from Pseudomonas cepacia (such as Amano Lipase PS) and Candida antarctica (such as Novozyme 435) are frequently employed due to their high enantioselectivity in the acylation of secondary alcohols. polimi.itnih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of β-Hydroxy Esters

| Lipase | Acetylating Agent | Product(s) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Amano PS Lipase | - | (R)-tert-butyl 3-hydroxypent-4-enoate | - | nih.govresearchgate.net |

| Novozyme 435 | Isopropenyl Acetate | (R)-β-hydroxy ester & (S)-acetate | >97.5:2.5 for (R)-enantiomer; >92.5:7.5 for (S)-enantiomer | acs.org |

| Pseudomonas cepacia Lipase | Diethyl carbonate | (S)-amine precursor (from resolved alcohol) | 99% ee | polimi.it |

Biocatalytic Strategies in Green Chemistry Frameworks

Biocatalysis is a cornerstone of green chemistry, promoting the use of enzymes to perform chemical transformations under mild and environmentally benign conditions. nih.govtudelft.nl These strategies aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. researchgate.netrsc.org The synthesis of this compound and its derivatives can be integrated into green chemistry frameworks by employing biocatalytic steps.

Classical and Modern Organic Synthesis Protocols

Alongside biocatalytic methods, classical and modern organic reactions remain vital for the synthesis of this compound.

Condensation Reactions (e.g., Acrolein with tert-Butyl Acetate)

A primary and widely used method for synthesizing racemic this compound is the condensation reaction between acrolein and the enolate of tert-butyl acetate. nih.govfrontiersin.orgnih.govacs.org This aldol-type reaction is typically carried out by generating the lithium enolate of tert-butyl acetate using a strong base like lithium diisopropylamide (LDA) at low temperatures.

In a typical procedure, diisopropylamine (B44863) is treated with n-butyllithium in tetrahydrofuran (B95107) (THF) at 0 °C to form LDA. nih.gov The reaction mixture is then cooled to -78 °C, and tert-butyl acetate is added to generate the enolate. Subsequent addition of acrolein leads to the formation of the desired product, (RS)-tert-butyl 3-hydroxypent-4-enoate. nih.gov Yields for this reaction can be significant, with one report citing a 70% yield on a large scale. nih.gov

Table 2: Synthesis of (RS)-tert-Butyl 3-hydroxypent-4-enoate via Aldol (B89426) Condensation

| Base | Solvent | Temperature (°C) | Reactants | Product | Yield | Reference |

|---|

Reformatsky Condensation Approaches

The Reformatsky reaction offers an alternative route for the synthesis of β-hydroxy esters. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

While the direct synthesis of this compound using a Reformatsky reaction is less commonly detailed in the provided context, the synthesis of a related compound, racemic 3-hydroxy decanoic acid, has been achieved using this method. nih.govfrontiersin.org This suggests the potential applicability of the Reformatsky condensation for the synthesis of the target molecule or its analogs.

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of alkenes with high E-selectivity. wikipedia.orgalfa-chemistry.com It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org While the HWE reaction itself does not directly produce the target β-hydroxy ester, it is a key reaction in synthetic sequences that may utilize this compound or lead to its precursors or derivatives. researchgate.net

For example, a synthetic strategy could involve the HWE reaction to construct a carbon-carbon double bond, followed by subsequent transformations to introduce the hydroxyl and tert-butyl ester functionalities. The HWE reaction is favored for its ability to generate trans-olefins and for the ease of removal of the phosphate (B84403) byproduct. alfa-chemistry.com

Directed Aldol Additions and Related Methodologies

Directed aldol additions offer a powerful method for controlling the outcome of reactions between two different carbonyl compounds. youtube.com By pre-forming the enolate of one carbonyl partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), self-condensation is prevented, and a specific cross-aldol reaction can be achieved. youtube.comyoutube.com This strategy is particularly effective for synthesizing specific aldol products by ensuring one carbonyl component is completely converted to its enolate before the second carbonyl is introduced. youtube.com

In the synthesis of racemic this compound, this methodology is exemplified by the reaction of tert-butyl acetate with LDA to form the lithium enolate. nih.gov This enolate then reacts with acrolein to yield the desired product. nih.gov The use of a strong base like LDA is crucial as it quantitatively converts the ester to its enolate, preventing unwanted side reactions. youtube.com

A detailed procedure for this synthesis is as follows:

Diisopropylamine is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.

n-Butyllithium is added dropwise to form LDA.

The mixture is cooled to -78 °C, and tert-butyl acetate is added to generate the enolate.

Acrolein is then added, and the reaction is stirred before being warmed to room temperature. nih.gov

This directed approach allows for the efficient and controlled formation of this compound, a valuable intermediate for further synthetic transformations. nih.gov

Photocatalytic Strategies for β-Hydroxy Acid Derivative Synthesis

Visible light photocatalysis has emerged as a significant strategy in organic synthesis, enabling the activation of organic molecules through single-electron transfer or energy transfer processes. rsc.org This approach facilitates transformations that are challenging to achieve through traditional two-electron chemistry. rsc.org A general and concise strategy for the synthesis of β-hydroxy acid derivatives involves the photo-induced difunctionalization of alkenes. rsc.org This reaction proceeds via an alkoxycarbonyl radical-induced process, with the photocatalyst operating through an oxidation quenching pathway. rawdatalibrary.net This method provides a modular and efficient protocol for the diversification of alkenes into a variety of hydroxyalkoxycarbonylation products. rsc.org

Another photocatalytic approach involves the light-driven ring-opening carboxylation of epoxides with carbon dioxide (CO2) to produce β-hydroxy acids. oup.com This reaction is initiated by a single electron transfer (SET) from the photocatalyst, which ring-opens the epoxide to form a radical intermediate. A subsequent second SET generates a carbanion that reacts with CO2 to yield the β-hydroxy acid. oup.com

Table 1: Screening of Reaction Conditions for Photocatalytic Carboxylation oup.com

| Entry | Additive | Concentration (mM) | Yield (%) |

| 1 | iPr2NEt | - | 13 |

| 2 | Cs2CO3 | - | 34 |

| 3 | - | - | - |

| 4 | Cs2CO3 | - | - |

| 5 | Cs2CO3 | - | - |

| 6 | Cs2CO3 | 20 | 61 |

| 7 | Cs2CO3 | - | - |

Data extracted from a study on the light-driven carboxylation of (2-naphthyl)oxirane with CO2 in the presence of 4DPAIPN and an additive. oup.com

These photocatalytic methods represent a powerful and versatile approach for the synthesis of β-hydroxy acid derivatives under mild conditions. rsc.orgoup.com

Asymmetric Synthesis and Chiral Pool Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. For this compound, several asymmetric strategies have been developed to access specific stereoisomers.

Diastereoselective Carbonyl-Ene Reactions

While specific examples for the diastereoselective carbonyl-ene reaction to form this compound are not detailed in the provided context, the principles of such reactions are relevant. Asymmetric intramolecular ene reactions catalyzed by chiral titanium alkoxides have been investigated for similar systems, demonstrating the potential for stereocontrol. acs.org These reactions rely on a chiral catalyst to influence the facial selectivity of the ene reaction, leading to the preferential formation of one diastereomer.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective reaction. bath.ac.ukbath.ac.uk The auxiliary can then be removed to reveal the enantiomerically enriched product. bath.ac.uknih.gov

One approach utilizes N-acetyl-4-tert-butyl-1,3-thiazolidine-2-thione as a chiral auxiliary. researchgate.net Another effective auxiliary is N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, which can be prepared in both enantiomeric forms with high enantiomeric excess. nih.gov Acylation of this auxiliary followed by highly diastereoselective alkylation allows for the synthesis of chiral α-substituted derivatives. nih.gov Reductive cleavage or reaction with organometallic reagents then furnishes chiral aldehydes or ketones. nih.gov

In the context of aldol reactions, boron reagents are frequently used to control enolate geometry. bath.ac.uk For instance, bulky cyclohexyl groups on the boron reagent favor the formation of E-enolates, while less sterically demanding groups like butyl or 9-BBN lead to Z-enolates. bath.ac.uk This control over enolate geometry is crucial for achieving high diastereoselectivity in the subsequent aldol addition.

Enantioselective Catalysis in Formation

Enantioselective catalysis offers a highly efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

A notable example is the lipase-catalyzed kinetic resolution of racemic 3-hydroxypent-4-enoic acid derivatives. acs.org This enzymatic approach allows for the separation of enantiomers, providing access to both (R)- and (S)-tert-butyl 3-hydroxypent-4-enoate. researchgate.netgoogle.com

Furthermore, nickel-catalyzed enantioselective three-component reductive alkylacylation of enamides has been developed to synthesize chiral α-amino ketones. chemrxiv.org This method demonstrates the power of transition metal catalysis in creating complex chiral molecules with high enantioselectivity. chemrxiv.org Squaramide-catalyzed asymmetric Mannich reactions have also been employed to produce enantioenriched pyrazolone (B3327878) derivatives, showcasing the utility of organocatalysis in asymmetric synthesis. mdpi.com

Protecting Group Strategies and Regioselective Transformations

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. core.ac.uk The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

For hydroxyl groups, common protecting groups include tert-butyldimethylsilyl (TBS) and trityl ethers. acs.org In the synthesis of complex molecules, the strategic use of these groups allows for selective reactions at other sites. For example, in a bidirectional synthesis strategy, a sterically demanding protecting group was necessary to achieve selective mono-cross-metathesis and subsequent OH-directed monoepoxidation. acs.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.org It is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org The Boc group is typically cleaved under acidic conditions. organic-chemistry.org

Regioselective transformations are crucial for controlling the outcome of reactions on molecules with multiple reactive sites. For instance, in the synthesis of seimatopolide, a regio- and stereoselective epoxidation followed by a regioselective reductive epoxide opening were key steps. acs.org Similarly, palladium-catalyzed carbonylative double cyclization of N-protected 5-aminopent-1-en-3-ols demonstrates regioselective control in forming heterocyclic structures. mdpi.com

Hydroxyl Group Protection and Deprotection (e.g., Silylation)

The presence of a reactive hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

Silylation

Silylation is a common and effective method for protecting the secondary alcohol of this compound. Silyl (B83357) ethers are advantageous due to their ease of formation, general stability, and the wide array of reagents available for their selective cleavage. masterorganicchemistry.com The steric and electronic properties of different silyl groups allow for fine-tuning of their stability. gelest.com

The general procedure for silylation involves reacting the alcohol with a silyl chloride (R₃SiCl) in the presence of a base, such as imidazole (B134444) or 2,6-lutidine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). organic-chemistry.org For instance, in a synthesis starting from racemic this compound, a tert-butyldimethylsilyl (TBS) group was successfully installed on the hydroxyl function after a hydrogenation step and reaction with (+)-pinanediol. doi.org

Table 1: Common Silylating Agents for Hydroxyl Group Protection

| Silylating Agent | Abbreviation | Typical Conditions | Key Characteristics |

|---|---|---|---|

| tert-Butyldimethylsilyl Chloride | TBDMSCl or TBSCl | Imidazole, DMF or DCM | Robust, widely used, stable to a broad range of non-acidic reagents. organic-chemistry.org |

| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Imidazole, DMF or DCM | Greater steric bulk and stability compared to TBS, particularly towards acidic conditions. organic-chemistry.org |

| Triisopropylsilyl Chloride | TIPSCl | Imidazole, DMF or DCM | Very sterically hindered, providing high stability and selectivity for primary vs. secondary alcohols. |

| Triethylsilyl Chloride | TESCl | Imidazole, DMF or DCM | Less sterically hindered than TBS, allowing for more facile cleavage. |

Deprotection of Silyl Ethers

The removal of silyl ethers can be achieved under various conditions, most commonly involving fluoride (B91410) ion sources or acidic hydrolysis. The choice of reagent allows for selective deprotection based on the specific silyl group and the presence of other sensitive functionalities in the molecule. researchgate.net

Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective due to the high strength of the silicon-fluoride bond. masterorganicchemistry.com Acidic conditions, ranging from mild acids like acetic acid to stronger acids like hydrochloric acid or specific Lewis acids, are also widely employed. researchgate.netacsgcipr.org The relative stability of silyl ethers to acidic hydrolysis generally increases with steric bulk (TMS < TES < TBS < TBDPS < TIPS). gelest.com

Table 2: Selected Reagents for Silyl Ether Deprotection

| Reagent | Conditions | Selectivity & Notes |

|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to RT | Most common method; generally cleaves most silyl ethers. Selectivity can sometimes be achieved based on steric hindrance and reaction time. masterorganicchemistry.comgelest.com |

| Hydrofluoric Acid-Pyridine (HF•Py) | THF or CH₃CN, 0 °C | Highly effective; often used for cleaving more robust silyl ethers like TBDPS. Must be used in plastic labware. researchgate.net |

| Acetic Acid (AcOH) | AcOH/THF/H₂O | Mild conditions, suitable for cleaving acid-labile silyl groups like TBS, often leaving more stable groups intact. organic-chemistry.org |

| Lewis Acids (e.g., TiCl₄, ZnBr₂) | DCM, 0 °C to RT | Can offer high selectivity. For example, TiCl₄-Lewis base complexes can deprotect TBDMS ethers efficiently. acs.orgacs.org |

Ester Group Manipulation

The tert-butyl ester of this compound is a robust protecting group for the carboxylic acid functionality. It is notably stable to many nucleophilic and basic conditions under which other esters, like methyl or ethyl esters, would be cleaved. organic-chemistry.org Its primary manipulation involves hydrolytic cleavage to yield the free carboxylic acid, a critical step in the synthesis of many natural products. acs.org

Acid-Catalyzed Hydrolysis

The most common method for cleaving tert-butyl esters is treatment with strong acids. acsgcipr.org The mechanism proceeds through the formation of a stable tert-butyl cation. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective. nih.gov For substrates containing other acid-sensitive groups, careful selection of the acid and conditions is necessary to achieve selectivity. acsgcipr.org

Mild and Selective Cleavage Methods

While strong acids are effective, the demand for higher selectivity in complex molecules has driven the development of milder deprotection protocols.

Table 3: Methodologies for Tert-butyl Ester Cleavage

| Reagent/System | Conditions | Characteristics & Selectivity | Source(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Standard, highly effective method for robust substrates. Can cleave other acid-labile groups (e.g., Boc, some silyl ethers). | nih.gov |

| Hydrochloric Acid (HCl) | Various solvents | Strong protic acid, widely used but may lack selectivity. | acsgcipr.org |

| Silica (B1680970) Gel (chromatography grade) | Toluene, reflux | Mild and selective method; reported to leave t-butyl ethers and TMSE esters intact. | lookchem.comresearchgate.net |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50 °C | Mild Lewis acid catalysis; selective over benzyl, allyl, and methyl esters. | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | DCM, RT | Chemoselective cleavage possible; selectivity depends on the substrate. Can be effective in the presence of PhF-protected amines. | acs.orgmanchester.ac.ukresearchgate.net |

These advanced methodologies for the manipulation of both the hydroxyl and tert-butyl ester functionalities underscore the versatility of this compound as a synthetic intermediate, enabling precise and strategic bond formations in the construction of complex molecular architectures.

Detailed Reaction Mechanisms of Formation Pathways

The primary route for synthesizing this compound is through an aldol reaction. This process involves the nucleophilic addition of the enolate of tert-butyl acetate to the carbonyl carbon of acrolein. nih.govresearchgate.net The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).

The mechanism proceeds as follows:

Enolate Formation: The sterically hindered base, LDA, abstracts an α-proton from tert-butyl acetate to form a lithium enolate. This step is rapid and essentially irreversible under these conditions, ensuring a high concentration of the enolate.

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acrolein. This forms a carbon-carbon bond and generates a lithium alkoxide intermediate.

Protonation: The reaction is subsequently quenched with a mild proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide. This yields the final product, racemic (RS)-tert-butyl 3-hydroxypent-4-enoate. researchgate.netnih.gov

Stereochemical Outcomes and Stereoselectivity Studies

The initial aldol synthesis of this compound produces a racemic mixture, meaning both the (R) and (S) enantiomers are formed in equal amounts. nih.govresearchgate.net To obtain enantiomerically pure forms of the compound, which are crucial for the synthesis of chiral target molecules, a kinetic resolution is often employed.

A highly effective method for this is an enzymatic kinetic resolution using lipases. researchgate.netharvard.edu Amano Lipase PS, in the presence of an acyl donor like vinyl acetate, selectively catalyzes the acylation of one of the enantiomers. researchgate.netfrontiersin.org For instance, in a pentane (B18724) solvent, the lipase preferentially acetylates the (S)-enantiomer, producing (S)-tert-butyl 3-acetoxypent-4-enoate, while leaving the (R)-enantiomer largely unreacted. researchgate.netresearchgate.net The resulting mixture of the acetylated ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The desired enantiomer can be obtained either by using the unreacted alcohol directly or by hydrolyzing the ester. This chemoenzymatic approach provides access to both (R)- and (S)-tert-butyl 3-hydroxypent-4-enoate with high enantiomeric purity. nih.govacs.org

Table 1: Enzymatic Kinetic Resolution of (RS)-tert-Butyl 3-hydroxypent-4-enoate researchgate.net

| Product | Yield | Purity (HPLC) |

| (S)-tert-Butyl 3-acetoxypent-4-enoate | 45% | 85% |

| (S)-tert-Butyl 3-hydroxypent-4-enoate (after hydrolysis) | - | - |

This interactive table summarizes the typical yield and purity obtained from the lipase-catalyzed kinetic resolution of the racemic mixture.

The stereochemical outcome of aldol reactions can be rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. harvard.eduopenochem.orgubc.ca In this model, the metal cation of the enolate (e.g., Li⁺) coordinates to the carbonyl oxygen of the aldehyde, creating an organized, cyclic transition state. The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. harvard.edu

While specific computational studies for the formation of this compound are not widely published, this model predicts that the geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the product. For the lithium enolate of tert-butyl acetate reacting with acrolein, the relatively small vinyl group of the acrolein minimizes strong steric preferences, leading to the formation of a racemic mixture of syn and anti products without significant diastereoselectivity in the absence of chiral control elements.

Kinetic analysis is particularly relevant in the enzymatic resolution of the racemic compound. The successful separation relies on the significant difference in the rate of acylation for the (R) and (S) enantiomers by the lipase. The enzyme's active site provides a chiral environment that preferentially binds and orients one enantiomer for reaction, leading to a much faster rate of catalysis for that enantiomer compared to the other. core.ac.uk

Catalysis in Transformation Pathways

Lewis acids play a crucial role in activating carbonyl compounds in various organic reactions. In the context of the aldol reaction to form this compound, a Lewis acid could be used to coordinate to the carbonyl oxygen of acrolein. This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enolate. researchgate.netrug.nl Lewis acids like aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or boron trifluoride (BF₃) can serve this purpose. nih.govrug.nl This activation can lead to lower reaction temperatures and potentially influence the stereochemical outcome of the reaction by creating a more rigid and organized transition state. While the base-catalyzed pathway is common, Lewis acid catalysis offers an alternative mechanistic route.

Furthermore, Lewis acids are employed in subsequent reactions involving similar scaffolds. For instance, scandium triflate (Sc(OTf)₃) has been used to catalyze formal ene reactions involving related thio-substituted lactams. rsc.org

This compound is a valuable precursor for sophisticated transformations catalyzed by transition metals. One of the most notable applications is in the iridium-catalyzed isomerization-Claisen rearrangement (ICR). openochem.orgcaltech.edu In this sequence, the hydroxyl group of this compound is first converted into an allyl ether, forming a di(allyl) ether derivative. An iridium(I) catalyst then selectively isomerizes one of the allyl groups into a vinyl ether. The resulting allyl vinyl ether is then perfectly positioned to undergo a thermal nih.govnih.gov-sigmatropic Claisen rearrangement. This rearrangement is often highly diastereoselective, affording γ,δ-unsaturated aldehydes with excellent stereocontrol. caltech.eduacs.org This powerful methodology provides access to complex molecular architectures from a relatively simple starting material.

Another key transformation involving transition metal catalysis is olefin metathesis. Using Grubbs' catalyst, a ruthenium-based complex, derivatives of this compound can undergo ring-closing metathesis (RCM). For example, a cross-metathesis reaction between this compound and diisopropyl allylboronate, catalyzed by Grubbs' first-generation catalyst, has been used to synthesize cyclic boronate esters, which are valuable intermediates in medicinal chemistry. acs.org

Intramolecular Cycloaddition Reactions (e.g., [3+2]-Cycloaddition with Nitrones)

The vinyl and hydroxyl groups of this compound make it an excellent precursor for intramolecular cycloaddition reactions, a powerful strategy for constructing complex cyclic and bicyclic systems with high stereocontrol. A particularly notable application is the intramolecular [3+2]-cycloaddition of a nitrone derived from the parent compound. researchgate.netscispace.com This reaction involves the 1,3-dipolar cycloaddition of a nitrone (the 1,3-dipole) with the tethered alkene (the dipolarophile) to form a five-membered isoxazolidine (B1194047) ring. rsc.org

This strategy has been successfully employed in the asymmetric synthesis of the poison frog alkaloid (-)-205B and (+)-Allopumiliotoxin 323B'. researchgate.netscispace.comnih.gov In these syntheses, (R)-tert-butyl 3-hydroxypent-4-enoate serves as a key chiral building block. researchgate.netscispace.com The hydroxyl group is converted into a nitrogen-containing functional group, which is then oxidized to a nitrone. The resulting N-alkenylnitrone undergoes a thermally induced intramolecular cycloaddition. researchgate.net

The stereochemical outcome of the cycloaddition is governed by the geometry of the nitrone and the transition state of the cyclization. nih.gov The reaction can proceed through different pathways, such as a direct [3+2] cycloaddition or a tandem acs.orgacs.org-sigmatropic rearrangement followed by a [3+2] cycloaddition. nih.gov The tether connecting the nitrone and the alkene influences the regioselectivity of the reaction. rsc.org For nitrones derived from 5-alkenals, the cycloaddition typically leads to fused bicyclic systems, such as 1-aza-7-oxabicyclo[2.2.1]heptanes. nih.govsci-hub.se

The diastereoselectivity of these intramolecular cycloadditions can be very high, influenced by substituents on both the alkene and the nitrone precursor. sci-hub.se Studies on various substituted 5-alkenals have shown that diastereomeric ratios can range from modest to excellent, with a trans-carboethoxy group on the alkene chain leading to particularly high selectivity in some cases. sci-hub.se

The table below presents data on the diastereoselectivity of intramolecular cycloaddition reactions for nitrones derived from various 5-alkenals when treated with α-methylbenzyl hydroxylamine. This illustrates the influence of the alkene substitution pattern on the stereochemical outcome of the cyclization.

| Entry | Alkene Substitution (in 5-alkenal precursor) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 1 | Unsubstituted | 1.7:1 | sci-hub.se |

| 2 | 2-Methyl | 2.0:1 | sci-hub.se |

| 3 | 3-Methyl | 2.0:1 | sci-hub.se |

| 4 | 4-Methyl | 2.3:1 | sci-hub.se |

| 5 | (E)-3-Carboethoxy | 10:1 | sci-hub.se |

| 6 | (E)-4-Carboethoxy | 4.0:1 | sci-hub.se |

| 7 | (E)-4-Phenyl | 5.3:1 | sci-hub.se |

| 8 | (E)-4-(p-Methoxyphenyl) | 5.0:1 | sci-hub.se |

| 9 | (Z)-3-Methyl | 2.3:1 | sci-hub.se |

| 10 | 2,2-Dimethyl | 2.5:1 | sci-hub.se |

| 11 | (E)-4-Carboethoxy-3-methyl | 16:1 | sci-hub.se |

The resulting isoxazolidine products are versatile intermediates. The N-O bond can be readily cleaved by reductive methods, such as using zinc in acetic acid or catalytic hydrogenation, to yield stereodefined γ-amino alcohols, which are valuable precursors for the synthesis of complex alkaloids and other biologically active molecules. beilstein-journals.orgnih.gov

Derivatization and Functionalization of Tert Butyl 3 Hydroxypent 4 Enoate

Synthesis of Ester Derivatives (e.g., tert-Butyl 3-acetoxypent-4-enoate)

The hydroxyl group of tert-butyl 3-hydroxypent-4-enoate can be readily converted into a variety of ester derivatives through acylation. A common example is the synthesis of tert-butyl 3-acetoxypent-4-enoate. This transformation is typically achieved by reacting the parent alcohol with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

The reaction generally proceeds under mild conditions. The use of a base, such as pyridine (B92270) or a tertiary amine like triethylamine, is crucial to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction. The choice of solvent can vary, with dichloromethane (B109758) (DCM) or diethyl ether being common options.

| Reactants | Reagents | Solvent | Conditions | Product |

| This compound | Acetic anhydride, Pyridine | Dichloromethane | Room Temperature, 2-4 h | Tert-butyl 3-acetoxypent-4-enoate |

| This compound | Acetyl chloride, Triethylamine | Diethyl ether | 0 °C to Room Temperature, 1-3 h | Tert-butyl 3-acetoxypent-4-enoate |

Oxidation Reactions (e.g., to β-ketoesters)

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding β-ketoester, tert-butyl 3-oxopent-4-enoate. A variety of oxidizing agents can be employed for this transformation. The selection of the oxidant is critical to ensure the selective oxidation of the alcohol without affecting the carbon-carbon double bond.

Commonly used reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). Dess-Martin periodinane (DMP) is another mild and effective reagent for this purpose.

| Reactant | Oxidizing Agent | Solvent | Conditions | Product |

| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature, 2-4 h | Tert-butyl 3-oxopent-4-enoate |

| This compound | Dess-Martin periodinane (DMP) | Dichloromethane | Room Temperature, 1-2 h | Tert-butyl 3-oxopent-4-enoate |

| This compound | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to Room Temperature, 1-3 h | Tert-butyl 3-oxopent-4-enoate |

Allylation and Cross-Metathesis Reactions

The vinyl group in this compound is susceptible to various transformations, including allylation and cross-metathesis, which allow for carbon-carbon bond formation and the introduction of new functional groups.

Allylation: While the term allylation can refer to several reaction types, in the context of modifying the existing vinyl group, it is less common. More relevant is the allylation of the corresponding β-ketoester (tert-butyl 3-oxopent-4-enoate) at the α-carbon. This reaction typically involves deprotonation of the α-carbon with a suitable base to form an enolate, followed by reaction with an allyl halide.

Cross-Metathesis: The terminal alkene of this compound can participate in olefin cross-metathesis reactions. This powerful technique, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the coupling of the vinyl group with another olefin. The outcome of the reaction is dependent on the reaction partner and the catalyst used. For example, reaction with a symmetric internal olefin can lead to a homologated product.

| Reactant | Reaction Partner | Catalyst | Solvent | Conditions | Potential Product |

| This compound | (E)-But-2-ene | Grubbs' 2nd Generation Catalyst | Dichloromethane | Reflux, 4-12 h | Tert-butyl 3-hydroxyhex-4-enoate |

| This compound | Styrene | Grubbs' 2nd Generation Catalyst | Toluene | Reflux, 4-12 h | Tert-butyl 3-hydroxy-5-phenylpent-4-enoate |

Selective Reduction and Oxidation Protocols of Functional Groups

The presence of both a carbon-carbon double bond and a hydroxyl group allows for selective reduction or oxidation protocols to target one functional group while leaving the other intact.

Selective Reduction: The carbon-carbon double bond of the α,β-unsaturated ester system can be selectively reduced to yield tert-butyl 3-hydroxypentanoate. This can be achieved through catalytic hydrogenation using specific catalysts that favor the reduction of the alkene in the presence of the ester and alcohol. For instance, using palladium on carbon (Pd/C) under controlled conditions can achieve this transformation. Transfer hydrogenation is another mild method for this purpose.

Selective Oxidation: The allylic alcohol can be selectively oxidized without affecting the double bond, as discussed in section 4.2. Conversely, the double bond can be targeted for oxidation while preserving the alcohol. For example, epoxidation of the double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The hydroxyl group can be protected prior to this reaction to avoid side reactions. Dihydroxylation of the double bond can be accomplished using osmium tetroxide (OsO₄) to yield the corresponding diol.

| Reactant | Reagent | Solvent | Conditions | Product |

| This compound | H₂, Pd/C | Ethanol | Room Temperature, Atmospheric Pressure | Tert-butyl 3-hydroxypentanoate |

| This compound | m-CPBA | Dichloromethane | 0 °C to Room Temperature | Tert-butyl 3-(oxiran-2-yl)propanoate |

| This compound | OsO₄ (catalytic), NMO | Acetone/Water | Room Temperature | Tert-butyl 3,4,5-trihydroxypentanoate |

Precursor for Biologically Active Hydroxy-Alkanoic Acids (HAAs)

While specific research detailing the use of this compound as a general precursor for a broad class of biologically active hydroxy-alkanoic acids (HAAs) is not extensively documented in readily available literature, its role in the synthesis of complex natural products that contain HAA motifs is well-established. The syntheses of molecules like Largazole (B1674506) and the Biselyngbyolides, which incorporate hydroxy-alkanoic acid substructures, implicitly demonstrate its utility as a precursor. The compound provides a ready-made β-hydroxy ester framework, a common feature in many biologically active molecules.

Chiral Building Block for Polyketide and Non-Ribosomal Peptide Mimics

Information specifically detailing the application of this compound in the synthesis of mimics of polyketides and non-ribosomal peptides is limited in publicly accessible scientific literature. However, its role in the synthesis of natural products derived from polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, such as Largazole, highlights its potential as a building block for creating structural analogues or mimics of these complex molecules. Synthetic chemists often use key fragments from natural product synthesis to generate mimics for structure-activity relationship studies.

Role in the Total Synthesis of Natural Products

The utility of this compound is most clearly demonstrated in its successful application in the total synthesis of several complex and biologically important natural products.

In the synthetic efforts towards biselyngbyolide A and B, this compound serves as a crucial starting material for a key fragment. Specifically, it is used in the rapid and enantioselective synthesis of the C1–C13 fragment of these marine macrolides. rsc.orgrsc.org The synthesis begins with the preparation of racemic this compound via the reaction of the lithium enolate of tert-butyl acetate (B1210297) with acrolein. rsc.org An enzymatic kinetic resolution is then employed to obtain the desired enantiomerically enriched alcohol, which is further elaborated to construct the complex C1-C13 segment. rsc.org

| Step | Reagents and Conditions | Product | Yield |

| 1 | Lithium N,N-diisopropylamide, t-butylacetate, THF, -78 °C; then acrolein | (rac)-tert-Butyl 3-hydroxypent-4-enoate | Not specified |

| 2 | Amano lipase (B570770), vinyl acetate, pentane (B18724), 30 °C | (S)-tert-Butyl 3-acetoxypent-4-enoate | 40% |

Table 1: Synthesis of a Key Intermediate for Biselyngbyolides

The total synthesis of the poison-dart frog alkaloid (+)-allopumiliotoxin 323B' commences with the chiral building block (R)-tert-butyl-3-hydroxy-pent-4-enoate. researchgate.net This starting material is obtained through an enzymatic resolution using Amano PS lipase. researchgate.net This key chiral intermediate sets the stereochemistry for the subsequent steps, which involve an intramolecular [3+2]-cycloaddition of a (Z)-N-alkenylnitrone to construct the core structure of the alkaloid. researchgate.net The synthesis of this class of alkaloids is challenging, and the use of enantiopure starting materials like (R)-tert-butyl 3-hydroxypent-4-enoate is critical for achieving the desired stereocontrol. researchgate.netwikipedia.org

In the design and synthesis of analogues of the natural herbicide mevalocidin (B1250648), a derivative of this compound is utilized. ccspublishing.org.cn The synthesis involves an aldol (B89426) reaction between an aldehyde and the lithium enolate of tert-butyl acetate to form tert-butyl 4-((tert-butyldimethyl-silyloxy)methyl)-3-hydroxypent-4-enoate. ccspublishing.org.cn This intermediate contains the core structural elements required for the construction of the mevalocidin analogues. Although the final synthesized analogues did not retain the herbicidal activity, this work demonstrates the utility of tert-butyl acetate aldol adducts in building blocks for complex molecule synthesis. ccspublishing.org.cn

| Reactant 1 | Reactant 2 | Key Intermediate Formed |

| Aldehyde 14 | Lithium tert-butyl acetate | tert-butyl 4-((tert-butyldimethyl-silyloxy)methyl)-3-hydroxypent-4-enoate |

Table 2: Key Reaction in the Synthesis of Mevalocidin Analogues

Several total syntheses of the potent histone deacetylase inhibitor largazole have utilized this compound as a key precursor for the β-hydroxy carboxylic acid subunit. nih.gov One common strategy involves the enzymatic kinetic resolution of racemic this compound. nih.govnih.gov For instance, lipase PS-30 can be used to selectively acylate one enantiomer, allowing for the separation of the enantioenriched alcohol and the corresponding acetate. nih.gov This optically active alcohol is then carried forward to construct the side chain of largazole, which is later attached to the macrocyclic core. nih.gov This approach provides an efficient route to the necessary chiral fragment for this complex depsipeptide. nih.govnih.gov

Advanced Analytical Methodologies for Research Characterization of Tert Butyl 3 Hydroxypent 4 Enoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for elucidating the precise molecular structure of tert-butyl 3-hydroxypent-4-enoate. Through the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), researchers can confirm the connectivity of atoms, identify functional groups, and determine the elemental composition with high fidelity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides a complete picture of the atomic framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the characteristic signals would include those for the vinyl protons, the proton on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) protons, and the highly shielded protons of the tert-butyl group.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. The quaternary carbon of the tert-butyl group and the carbonyl carbon of the ester are also readily identified.

2D NMR Spectroscopy (COSY, HMQC, HMBC):

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the vinyl protons and the methine proton at the 3-position, as well as between this methine proton and the methylene protons at the 2-position.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation between the protons of the tert-butyl group and the carbonyl carbon of the ester, as well as the quaternary carbon of the tert-butyl group.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT | Key HMBC Correlations |

| 1 | - | ~171.0 | C | H2, H9 |

| 2 | ~2.4-2.6 (m) | ~40.0 | CH₂ | H3, H9 |

| 3 | ~4.5 (m) | ~68.0 | CH | H2, H4, H5a, H5b |

| 4 | ~5.8-6.0 (m) | ~140.0 | CH | H3, H5a, H5b |

| 5a (cis) | ~5.1-5.2 (d) | ~115.0 | CH₂ | H3, H4 |

| 5b (trans) | ~5.2-5.3 (d) | ~115.0 | CH₂ | H3, H4 |

| 6 | - | ~81.0 | C | H9 |

| 7, 8, 9 | ~1.45 (s) | ~28.0 | CH₃ | C1, C6 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the hydroxyl, carbonyl, and alkene moieties.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (alcohol) | 3600-3200 (broad) | Stretching |

| C=O (ester) | ~1730 | Stretching |

| C=C (alkene) | ~1645 | Stretching |

| C-O (ester) | 1300-1000 | Stretching |

| =C-H (alkene) | 3100-3000 | Stretching |

| C-H (alkane) | 3000-2850 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis (e.g., ESI+)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), typically in positive mode (ESI+), the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ can be observed. The high resolution of the instrument distinguishes between ions of very similar mass, confirming the elemental composition.

Further fragmentation of the parent ion within the mass spectrometer (MS/MS analysis) can provide valuable structural information. For this compound, a characteristic fragmentation pathway would be the loss of isobutylene (B52900) (56 Da) from the tert-butyl ester group, a common fragmentation for such esters. Other fragmentations could involve the loss of water from the hydroxyl group.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a sample and, in the case of chiral molecules like this compound, for determining the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

Since this compound is a chiral compound, it is often necessary to separate its enantiomers to study their individual biological activities or to use them in stereospecific synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

The choice of the chiral stationary phase is critical and often requires screening of different types of columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram is then used to calculate the enantiomeric excess (ee).

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information about the purity of the sample. When coupled with a Mass Spectrometer (GC-MS), it can also aid in the identification of impurities by providing their mass spectra.

For the analysis of this compound, a non-polar or medium-polarity capillary column would typically be used. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time with good peak shape. Derivatization of the hydroxyl group, for example, by silylation, can sometimes be employed to improve the chromatographic properties of the analyte.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for monitoring the progress of chemical reactions. researchgate.netnih.gov In the synthesis of this compound, such as in the aldol (B89426) reaction between the lithium enolate of tert-butyl acetate (B1210297) and acrolein, TLC is employed to track the consumption of starting materials and the formation of the desired product. rsc.orgnih.gov

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The mobile phase travels up the plate by capillary action, and the components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases.

For this compound, a common mobile phase system is a mixture of ethyl acetate and hexanes. nih.gov The relative polarities of the starting materials (acrolein, tert-butyl acetate) and the product (this compound) cause them to travel at different rates up the TLC plate, resulting in distinct spots. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot.

Visualization of the spots is achieved by various methods since the compounds are often not colored. The TLC plate can be viewed under ultraviolet (UV) light if the compounds are UV-active. Alternatively, the plate can be stained with developing agents such as potassium permanganate (B83412) (KMnO₄), phosphomolybdic acid, or p-anisaldehyde, followed by heating, which causes the spots to become visible. rsc.org The completion of the reaction is indicated when the starting material spot is no longer visible on the TLC plate. rsc.org

Chiroptical Methods for Absolute Configuration Assignment (e.g., Optical Rotation ([α]D))

Chiroptical methods are essential for determining the absolute configuration of chiral molecules. Optical rotation is a key chiroptical property that measures the extent to which a chiral compound rotates the plane of plane-polarized light. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light by equal magnitudes but in opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-).

The specific rotation ([α]D) is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light). For this compound, which has a chiral center at the C3 position, the two enantiomers are (R)-tert-butyl 3-hydroxypent-4-enoate and (S)-tert-butyl 3-hydroxypent-4-enoate. Determining the sign and magnitude of the specific rotation is a crucial step in assigning the correct (R) or (S) configuration to a synthesized or isolated sample.

The assignment is typically made by comparing the experimentally measured optical rotation value with values reported in the scientific literature for enantiomers of known absolute configuration. While the synthesis of both the (R) and (S) enantiomers of this compound has been achieved, specific optical rotation values are not consistently reported in readily available literature. However, the determination of this value is a standard characterization procedure. For a given enantiomerically pure β-hydroxy ester, a definitive assignment can be made based on the sign of its rotation.

X-ray Crystallography in Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of its chiral centers. This technique provides an unambiguous confirmation of a molecule's configuration by mapping the electron density of a single crystal, which reveals the precise spatial arrangement of its atoms.

However, single-crystal X-ray diffraction requires a sample that can form high-quality, well-ordered crystals. This compound is a liquid or oil at room temperature and does not readily crystallize. Therefore, to utilize X-ray crystallography for its stereochemical confirmation, it is necessary to convert the molecule into a suitable crystalline derivative. This is often achieved by reacting the hydroxyl group with a chiral or achiral reagent that imparts crystallinity to the molecule. For example, forming an ester with a substituted benzoic acid, such as p-nitrobenzoic acid, can yield a solid derivative that is amenable to crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed structural model. When a heavy atom is present in the structure, anomalous dispersion effects can be used to determine the absolute configuration of the molecule without ambiguity. This powerful technique serves as the gold standard for validating stereochemical assignments made by other methods, such as chiroptical spectroscopy or chiral synthesis.

Theoretical and Computational Chemistry Studies on Tert Butyl 3 Hydroxypent 4 Enoate

Quantum Chemical Calculations for Reaction Pathway Prediction (e.g., PM3 and BHandHLYP/6-31G(d))

A thorough search of scientific databases indicates that specific quantum chemical calculations, such as those using the semi-empirical PM3 method or the BHandHLYP/6-31G(d) level of theory, to predict reaction pathways for tert-butyl 3-hydroxypent-4-enoate have not been published. Such studies would be invaluable for understanding the mechanisms of its formation and reactivity, including transition states and activation energies for various potential reactions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

There is a lack of published research detailing molecular modeling and dynamics simulations specifically for the conformational analysis of this compound. This type of analysis would provide significant insight into the molecule's three-dimensional structure, flexibility, and the relative energies of its different conformers, which in turn influence its physical properties and biological activity.

Prediction of Spectroscopic Parameters

Green Chemistry Metrics and EcoScale Analysis of Synthetic Routes

Green chemistry metrics are essential tools for evaluating the environmental impact and sustainability of chemical processes. beilstein-journals.orgnih.govwhiterose.ac.uk The EcoScale is a semi-quantitative tool that assesses the quality of an organic preparation based on factors like yield, cost, safety, reaction conditions, and ease of workup. beilstein-journals.orgnih.gov An ideal synthesis scores 100 on the EcoScale, with penalty points assigned for deviations from the ideal. beilstein-journals.orgnih.gov

Other important green chemistry metrics include:

Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product.

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product. nih.gov

Process Mass Intensity (PMI): The total mass used in a process (reactants, solvents, reagents) divided by the mass of the product.

A comprehensive search of the literature did not yield any studies that apply EcoScale analysis or other green chemistry metrics to specific synthetic routes for this compound. To conduct such an analysis, detailed experimental data for a particular synthesis would be required.

Table 1: Key Green Chemistry Metrics

| Metric | Description | Ideal Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor | Mass of waste / Mass of product | 0 |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 |

| EcoScale Score | 100 - Sum of penalty points | 100 |

Future Research Horizons for this compound

This compound, a chiral building block of significant value in organic synthesis, is poised for considerable advancement in its preparation and application. As researchers continue to seek efficiency, precision, and sustainability, several key avenues of investigation are emerging. Future efforts are expected to concentrate on refining its synthesis through stereoselective methods, broadening its utility in creating novel bioactive molecules, integrating its production into modern automated and continuous flow platforms, and enhancing the environmental credentials of its synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-hydroxypent-4-enoate to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Adjust solvent polarity (e.g., DMF or THF) and temperature to favor esterification or hydroxylation steps. For example, highlights the use of tert-butyldimethylsilyl chloride (TBDMSCl) in silylation reactions under mild conditions, which can be adapted for protecting hydroxyl groups during synthesis .

- Catalyst Selection : Use acid/base catalysts (e.g., imidazole) to enhance reaction efficiency, as demonstrated in silylation protocols .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts. Recrystallization in non-polar solvents may further improve purity .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify key signals (e.g., tert-butyl group at ~1.3 ppm, hydroxyl proton at ~2.5 ppm, and enoate double bond at ~5.5 ppm). DEPT-135 can confirm CH and CH groups .

- IR Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1720 cm and hydroxyl (-OH) stretching at ~3400 cm .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H] at m/z 201.1364 for CHO) .

Advanced Research Questions

Q. What strategies address challenges in the stereoselective synthesis of this compound?

- Methodological Answer :

- Catalytic Asymmetric Methods : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce enantioselectivity. emphasizes asymmetric catalysis as a critical tool for stereocontrol in ester synthesis .

- Dynamic Kinetic Resolution : Optimize reaction conditions to racemize undesired enantiomers during synthesis, favoring the desired stereoisomer .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., using TBDMSCl for hydroxyl protection) to direct stereochemistry, as shown in silylation reactions .

Q. How can computational chemistry predict the reactivity and stability of this compound in complex reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., ester hydrolysis vs. intramolecular cyclization) .

- Molecular Dynamics (MD) Simulations : Model solvent effects and conformational flexibility to predict aggregation behavior or degradation under varying conditions .

- QSPR Models : Develop quantitative structure-property relationships to correlate substituent effects (e.g., tert-butyl bulkiness) with reaction outcomes .

Q. What experimental design principles minimize side reactions during this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst loading). emphasizes structured experimental design to isolate critical factors .

- In Situ Monitoring : Implement techniques like FTIR or HPLC to track reaction progress and identify intermediates, enabling real-time adjustments .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry or quenching methods to suppress their formation .

Q. How do researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Compare melting points, solubility, and spectral data across multiple independent syntheses. notes discrepancies in physicochemical data due to impurities, necessitating rigorous purification .

- Standardized Protocols : Adopt IUPAC guidelines for measurements (e.g., melting point determination using differential scanning calorimetry) to ensure reproducibility .

- Meta-Analysis : Aggregate published data and apply statistical tools (e.g., ANOVA) to identify outliers or systematic errors in literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.